(2Z)-3-[(2,4-dimethoxyphenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile
Description
Properties
IUPAC Name |
(Z)-3-(2,4-dimethoxyanilino)-2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O4S/c1-28-16-7-8-18(21(10-16)29-2)25-12-15(11-24)22-26-19(13-31-22)17-9-14-5-3-4-6-20(14)30-23(17)27/h3-10,12-13,25H,1-2H3/b15-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYENAKBGTBCXSP-QINSGFPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-3-[(2,4-dimethoxyphenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile is a synthetic organic molecule that integrates various pharmacologically active moieties, including thiazole and coumarin. These components are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 502.55 g/mol. The structural components include:
- Thiazole Ring : Known for its role in various biological activities.
- Coumarin Derivative : Exhibits significant pharmacological effects such as anticoagulant and anticancer activities.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with the compound and its structural analogs:
Anticancer Activity
- Mechanism of Action : The thiazole moiety is implicated in inhibiting key enzymes involved in cancer cell proliferation. Research indicates that derivatives with thiazole rings have shown promising cytotoxic effects against various cancer cell lines, including A2780 (ovarian cancer) and WM35 (melanoma) cells, with IC50 values ranging from 0.15 µM to 6.06 µM .
- Structure-Activity Relationship (SAR) : The presence of electron-donating groups on the phenyl ring enhances the anticancer activity of thiazole-containing compounds. For instance, compounds with para-dimethyl substitution exhibited improved cytotoxicity .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Thiazole derivatives are recognized for their effectiveness against bacterial and fungal pathogens . In vitro studies have shown that compounds similar to the target molecule exhibit significant antibacterial activity.
Case Studies
- In Vivo Toxicity Evaluation : A study evaluated the toxicity of related compounds in zebrafish models, assessing behavioral changes and histopathological effects on organs such as the liver and pancreas. Results indicated that lower concentrations resulted in fewer necrotic cells compared to control groups .
- Molecular Docking Studies : Computational analyses have been performed to predict the binding affinity of the compound to various biological targets, supporting its potential as an acetylcholinesterase inhibitor, which is crucial for treating neurodegenerative diseases like Alzheimer's .
Data Table: Summary of Biological Activities
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The thiazole moiety is known for its role in enhancing the biological activity of various drugs. Research indicates that derivatives of thiazole exhibit significant cytotoxic effects against different cancer cell lines. For instance, compounds similar to (2Z)-3-[(2,4-dimethoxyphenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile have shown promise in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest .
Antimicrobial Properties
The presence of the thiazole ring is also associated with antimicrobial properties. Studies suggest that compounds containing this structure can inhibit the growth of various bacteria and fungi. The compound's ability to disrupt microbial cell membranes or interfere with essential cellular processes makes it a candidate for further exploration in developing new antimicrobial agents .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. In particular, it may act on enzymes related to cancer progression and microbial resistance. The inhibition of specific enzymes can lead to a decrease in tumor proliferation and an increase in the efficacy of existing treatments .
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Comparative Insights
Structural Diversity and Functional Groups
- Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s 2,4-dimethoxyphenyl group contrasts with electron-withdrawing substituents like nitro () or bromine (), which may alter electronic properties and reactivity.
- Bulk and Solubility : Bulky groups like isoindole-dione () or branched alkyl chains () reduce solubility compared to the target’s planar coumarin moiety.
Hydrogen Bonding and Intermolecular Interactions
- The amino and methoxy groups in the target compound may participate in hydrogen bonding, similar to the hydroxyl group in 6j () and the methoxy group in the furan derivative (). Crystallographic studies of analogs () suggest that such interactions influence crystal packing and stability.
Pharmacological Potential
- Coumarin-thiazole hybrids (target and 6j) are structurally poised for interactions with biological targets like kinases or DNA, whereas halogenated analogs () may exhibit enhanced membrane permeability due to increased lipophilicity.
Q & A
Q. What synthetic methodologies are commonly employed to prepare (2Z)-3-[(2,4-dimethoxyphenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile?
Methodological Answer: The compound is synthesized via multi-step reactions, often involving:
Thiazole ring formation : Electrophilic attack of phenylisothiocyanate on propionitrile derivatives, followed by cyclization with chloroacetyl chloride under basic conditions .
Chromenone coupling : Condensation of 2-oxo-2H-chromen-3-yl derivatives with thiazole intermediates via Suzuki-Miyaura or nucleophilic substitution reactions .
Stereoselective enamine formation : The (2Z)-configuration is achieved using catalytic bases (e.g., piperidine) to control regiochemistry during the final coupling step .
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
NMR Spectroscopy :
- ¹H/¹³C NMR : Confirm the presence of methoxy (δ 3.8–4.0 ppm), chromenone carbonyl (δ 165–170 ppm), and thiazole C-S-C signals .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the aromatic and enamine regions .
X-ray Crystallography :
- SHELX refinement : Resolve Z/E isomerism and hydrogen bonding patterns using SHELXL for small-molecule refinement .
- ORTEP-3 visualization : Generate thermal ellipsoid plots to validate molecular geometry .
Example Crystallographic Data (from analogous compounds):
| Parameter | Value | Source |
|---|---|---|
| Space Group | P2₁/c | |
| R-factor | <0.05 | |
| H-bonding | N–H···O (2.8–3.0 Å) |
Advanced Research Questions
Q. How can researchers optimize the synthesis to address low yields in the enamine formation step?
Methodological Answer: Low yields in the (2Z)-enamine step often arise from:
Competitive isomerization : Use polar aprotic solvents (e.g., DMF) to stabilize the transition state .
Catalyst screening : Test alternative bases (e.g., DBU) or Lewis acids (e.g., ZnCl₂) to enhance regioselectivity .
Reaction monitoring : Employ HPLC-MS to detect intermediates and adjust reaction times dynamically .
Q. Optimization Table :
| Variable | Tested Conditions | Yield Improvement | Reference |
|---|---|---|---|
| Solvent | DMF vs. EtOH | +15% | |
| Catalyst | DBU vs. Piperidine | +20% |
Q. How should contradictory crystallographic and spectroscopic data be resolved?
Methodological Answer: Contradictions between XRD (e.g., planar chromenone) and NMR (apparent non-planarity) may arise from:
Dynamic effects in solution : Use variable-temperature NMR to assess conformational flexibility .
Twinned crystals : Apply SHELXD for structure solution in cases of pseudo-symmetry or twinning .
DFT calculations : Compare experimental XRD data with computed geometries (e.g., Gaussian 16) to identify discrepancies .
Q. What strategies mitigate challenges in resolving hydrogen-bonding networks in crystal structures?
Methodological Answer:
Graph-set analysis : Use Etter’s rules to classify H-bonding motifs (e.g., R₂²(8) rings) and predict packing patterns .
High-resolution data : Collect synchrotron XRD data (λ < 1 Å) to resolve weak H-bonds (e.g., C–H···O) .
Hirshfeld surface analysis : Quantify intermolecular interactions using CrystalExplorer to validate crystallographic models .
Q. How can the biological activity of this compound be mechanistically explored?
Methodological Answer:
Target identification : Perform molecular docking (AutoDock Vina) against kinases or cytochrome P450 enzymes, leveraging the thiazole-chromenone scaffold .
SAR studies : Synthesize derivatives with modified methoxy groups or thiazole substituents and assay for activity shifts .
Metabolic stability : Use LC-MS/MS to track in vitro degradation pathways in liver microsomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
